molecular formula C9H11ClN2 B12314220 7-methyl-1H-indol-5-amine hydrochloride

7-methyl-1H-indol-5-amine hydrochloride

Cat. No.: B12314220
M. Wt: 182.65 g/mol
InChI Key: LVEVVPIGILMNRH-UHFFFAOYSA-N
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Description

7-methyl-1H-indol-5-amine hydrochloride is a chemical compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. They play a crucial role in cell biology and have various biological activities, making them important in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methyl-1H-indol-5-amine hydrochloride typically involves the Fischer indole synthesis. This method uses phenylhydrazine hydrochloride and cyclohexanone under acidic conditions, such as methanesulfonic acid in methanol, to produce the indole derivative . The reaction is carried out under reflux conditions to ensure a good yield.

Industrial Production Methods

Industrial production of indole derivatives often involves large-scale Fischer indole synthesis. The process is optimized for higher yields and purity, using advanced techniques like continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

7-methyl-1H-indol-5-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

7-methyl-1H-indol-5-amine hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex organic molecules.

    Biology: Studied for its role in cell signaling and as a potential therapeutic agent.

    Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Utilized in the production of dyes, pigments, and pharmaceuticals.

Mechanism of Action

The mechanism of action of 7-methyl-1H-indol-5-amine hydrochloride involves its interaction with various molecular targets. It can bind to specific receptors or enzymes, modulating their activity. The indole ring structure allows it to participate in hydrogen bonding and π-π interactions, influencing biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-methyl-1H-indol-5-amine hydrochloride is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and applications .

Properties

Molecular Formula

C9H11ClN2

Molecular Weight

182.65 g/mol

IUPAC Name

7-methyl-1H-indol-5-amine;hydrochloride

InChI

InChI=1S/C9H10N2.ClH/c1-6-4-8(10)5-7-2-3-11-9(6)7;/h2-5,11H,10H2,1H3;1H

InChI Key

LVEVVPIGILMNRH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC2=C1NC=C2)N.Cl

Origin of Product

United States

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